N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-5-carboxamide
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Overview
Description
The compound “N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-5-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a 1H-pyrrole ring, a 1,2,4-oxadiazole ring, and an indole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 1H-pyrrole ring could potentially be synthesized from a 1-methyl-1H-pyrrol-2-yl precursor .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1H-pyrrole and 1,2,4-oxadiazole rings would likely contribute to the compound’s aromaticity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could potentially allow for a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
DNA Recognition and Gene Expression Regulation
Compounds containing pyrrole and indole units have been studied for their ability to interact with DNA and regulate gene expression. Polyamides containing N-methylpyrrole (Py) units can target specific DNA sequences within the minor groove of DNA, potentially controlling gene expression. Such compounds are being investigated for their ability to treat diseases, including cancer, by targeting and modulating gene expression pathways (Chavda et al., 2010).
Synthesis of Heterocyclic Compounds
The synthesis of heterocycles, such as pyrroles, indoles, and carbazoles, is of great importance in pharmaceuticals, agrochemicals, and functional molecules. These nitrogen-containing heterocycles are crucial in natural products and pharmaceutical compounds. Recent advances in synthesis methods, including transition-metal-catalyzed C-H activation approaches, offer atom- and step-economical alternatives for producing these important heterocycles (Yoshikai & Wei, 2013).
Chemical Engineering of Small Molecules for Drug Development
Chemically engineered small molecules, including those with pyrrole-imidazole polyamides (PIPs), play a significant role in drug development research. These molecules can selectively bind to DNA sequences, offering a pathway for targeted therapeutic interventions. The ability to design and utilize such molecules for specific genomic targets underscores their potential in developing new treatments for diseases, including cancer (Chandran et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-22-8-2-3-14(22)16-20-15(24-21-16)10-19-17(23)12-4-5-13-11(9-12)6-7-18-13/h2-9,18H,10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQONNGXPJXSIJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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